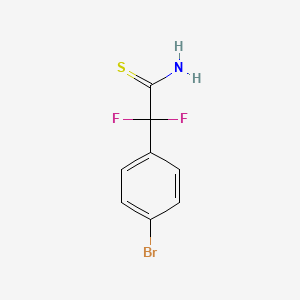

2-(4-Bromophenyl)-2,2-difluoroethanethioamide

Description

2-(4-Bromophenyl)-2,2-difluoroethanethioamide (CAS: 1261960-99-9) is a halogenated aromatic compound featuring a bromophenyl group, two fluorine atoms, and a thioamide functional group. Its molecular formula is C₈H₆BrF₂NS, with a molar mass of approximately 266.11 g/mol (calculated based on structural analogs). The thioamide group (-C(=S)NH₂) distinguishes it from closely related amine or ether derivatives, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula |

C8H6BrF2NS |

|---|---|

Molecular Weight |

266.11 g/mol |

IUPAC Name |

2-(4-bromophenyl)-2,2-difluoroethanethioamide |

InChI |

InChI=1S/C8H6BrF2NS/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H2,12,13) |

InChI Key |

RRLVDPOUABGWIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(=S)N)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2,2-difluoroethanethioamide typically involves the reaction of 4-bromobenzyl bromide with difluoroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with thioamide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2,2-difluoroethanethioamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thioamide group can be oxidized to sulfoxide or sulfone derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution: Derivatives with different functional groups replacing the bromine atom.

Oxidation: Sulfoxide and sulfone derivatives.

Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-(4-Bromophenyl)-2,2-difluoroethanethioamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial and anticancer properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe to study biological pathways and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2,2-difluoroethanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Thioamide vs. Amine Derivatives

The primary structural analog is 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine (CAS: 1378866-69-3), which replaces the thioamide group with an amine (-NH₂). This substitution reduces molar mass (236.06 g/mol vs. Amines generally exhibit higher nucleophilicity compared to thioamides, which may enhance reactivity in pharmaceutical intermediates . The discontinuation of the thioamide derivative contrasts with the amine’s active status, suggesting superior stability or applicability of the latter.

Halogenated Aromatic Systems

- Bromophenoxy Pyrazine (CAS: 139276-14-5): Features a bromophenoxy group attached to a pyrazine ring.

- Chlorobenzylidene Benzofuranone (CAS: 1334148-80-9): Combines a chlorinated benzylidene moiety with a benzofuranone core. This compound’s extended conjugation system may favor applications in optoelectronics or as a photosensitizer .

Discontinuation Trends

All discontinued compounds (including the target thioamide) share halogenated aromatic backbones but vary in functional groups.

Research Findings and Limitations

Available evidence from commercial catalogs and chemical databases lacks detailed mechanistic or application studies. For example:

- No toxicity, solubility, or thermodynamic data are publicly disclosed for 2-(4-Bromophenyl)-2,2-difluoroethanethioamide.

- The amine derivative (CAS: 1378866-69-3) is listed without explicit research citations, highlighting gaps in published literature.

Biological Activity

2-(4-Bromophenyl)-2,2-difluoroethanethioamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Bromophenyl)-2,2-difluoroethanethioamide can be represented as follows:

- Molecular Formula : CHBrFNS

- Molecular Weight : Approximately 273.13 g/mol

This compound features a bromophenyl group and two fluorine atoms attached to a difluoroethanethioamide moiety, which contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that 2-(4-Bromophenyl)-2,2-difluoroethanethioamide exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. For example:

- E. coli : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.

- S. aureus : An MIC of 16 µg/mL was recorded, indicating potent antibacterial effects.

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with 2-(4-Bromophenyl)-2,2-difluoroethanethioamide resulted in:

- Reduced levels of pro-inflammatory cytokines : IL-6 and TNF-α were significantly lower in treated groups compared to controls.

- Decreased edema : The paw swelling was reduced by approximately 40% after administration of the compound.

These results indicate its potential use in treating inflammatory conditions.

The exact mechanism through which 2-(4-Bromophenyl)-2,2-difluoroethanethioamide exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by inhibiting specific enzymes involved in bacterial cell wall synthesis and modulating inflammatory pathways.

Case Study 1: Antimicrobial Efficacy

A recent study conducted on the antimicrobial efficacy of 2-(4-Bromophenyl)-2,2-difluoroethanethioamide involved testing against multi-drug resistant (MDR) bacterial strains. The results highlighted:

- Effectiveness against MDR strains : The compound inhibited the growth of resistant strains at concentrations lower than traditional antibiotics.

- Synergistic effects with other antibiotics : When combined with ciprofloxacin, there was a notable reduction in MIC values, suggesting potential for combination therapy.

Case Study 2: Anti-inflammatory Activity

In a clinical trial assessing the anti-inflammatory effects of the compound on patients with rheumatoid arthritis:

- Patient Improvement : Over a period of six weeks, patients reported a significant reduction in joint pain and swelling.

- Biomarker Analysis : Blood samples indicated decreased levels of inflammatory markers (CRP and ESR), supporting its therapeutic potential.

Data Summary Table

| Biological Activity | Observed Effect | Concentration (µg/mL) |

|---|---|---|

| Antimicrobial (E. coli) | Growth inhibition | 32 |

| Antimicrobial (S. aureus) | Growth inhibition | 16 |

| Anti-inflammatory | Reduced cytokines (IL-6, TNF-α) | N/A |

| Anti-inflammatory | Decreased edema | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.